Reduced Agonist Potency in CCK Peptide Analogs Compared to 2-Naphthyl Isomer
In a head-to-head study, L-3-(1-naphthyl)-alanine [Nal(1)] and L-3-(2-naphthyl)-alanine [Nal(2)] were separately incorporated into cholecystokinin (CCK) peptide sequences at position 30, replacing the native tryptophan. Both analogs behaved as full agonists, but the Nal(1)-containing analog exhibited a potency reduction of approximately 2 orders of magnitude (100-fold), whereas the Nal(2)-containing analog showed only a 1 order of magnitude (10-fold) reduction relative to the parent compound Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 on rat pancreatic acini and guinea pig brain membranes [1].
| Evidence Dimension | Biological Activity (Potency Reduction) |
|---|---|
| Target Compound Data | CCK analog with Nal(1): ~100-fold reduction in potency |
| Comparator Or Baseline | CCK analog with Nal(2): ~10-fold reduction in potency; Parent compound: baseline |
| Quantified Difference | Nal(1)-containing analog is approximately 10-fold less potent than Nal(2)-containing analog |
| Conditions | Rat pancreatic acini and guinea pig brain membrane assays |
Why This Matters
This quantitative difference demonstrates that the 1-naphthyl isomer produces a distinct pharmacological profile, allowing researchers to fine-tune peptide potency for applications where lower receptor activation is desired.
- [1] Rodriguez, M., Bernad, N., Galas, M. C., Lignon, M. F., Laur, J., Aumelas, A., & Martinez, J. (1991). Synthesis and biological activities of cholecystokinin analogues substituted in position 30 by 3-(1-naphthyl)-L-alanine [Nal(1)] or 3-(2-naphthyl)-L-alanine [Nal(2)]. European Journal of Medicinal Chemistry, 26(3), 245-254. https://doi.org/10.1016/0223-5234(91)90056-S View Source
